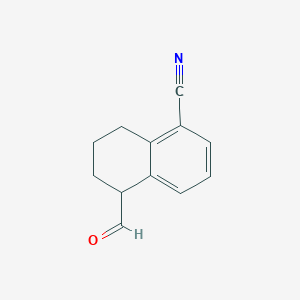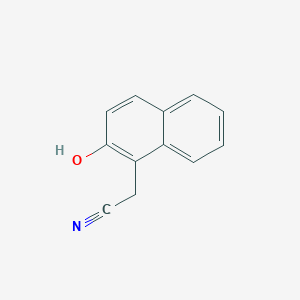![molecular formula C12H15NO2 B8699848 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B8699848.png)
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is an organic compound featuring a pyrrolidine ring attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidine under basic conditions to form the intermediate 2-(pyrrolidin-1-yl)acetophenone. This intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
科学研究应用
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and enzyme activities, contributing to its observed pharmacological properties .
相似化合物的比较
- 2-(pyrrolidin-1-yl)acetic acid
- 2-(pyrrolidin-1-yl)phenylacetic acid ethyl ester
- 2-(pyrrolidin-1-yl)benzoic acid
Comparison: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is unique due to the presence of both the pyrrolidine ring and the phenylacetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
2-(2-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
InChI 键 |
ZPEJYWXWFCHLRH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
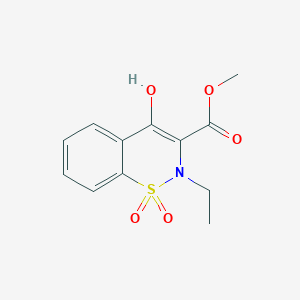
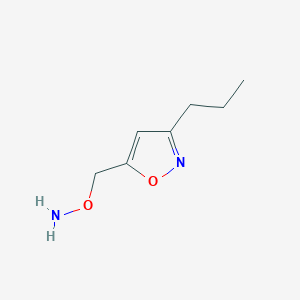
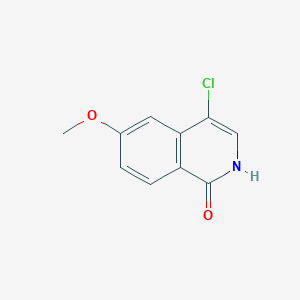

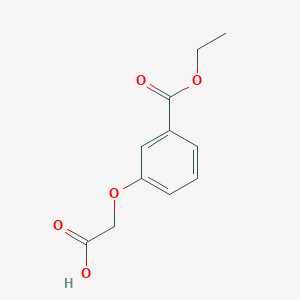
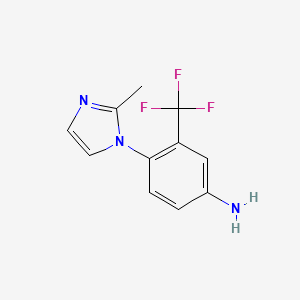
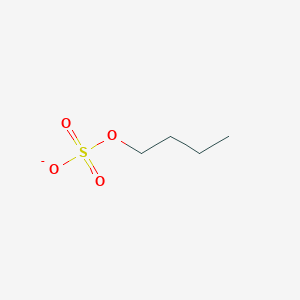
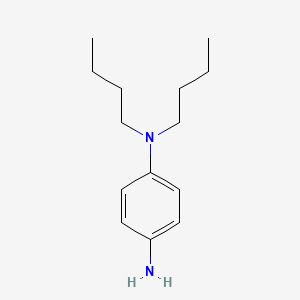
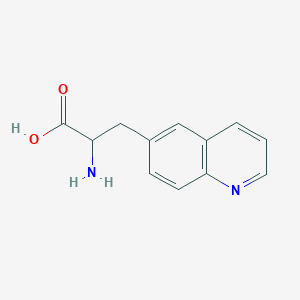

![1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B8699836.png)
![ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B8699840.png)
